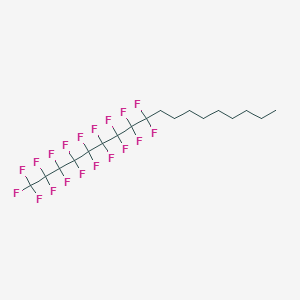
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane is a highly fluorinated organic compound. It belongs to the class of perfluorocarbons, which are compounds where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its exceptional chemical stability and resistance to heat, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane typically involves the fluorination of hydrocarbons. One common method is the electrochemical fluorination (ECF) process, where a hydrocarbon is subjected to fluorine gas in the presence of an electrolyte. This method allows for the selective replacement of hydrogen atoms with fluorine atoms under controlled conditions.
Industrial Production Methods
In industrial settings, large-scale production of this compound is achieved through continuous flow reactors. These reactors ensure a consistent supply of fluorine gas and hydrocarbon feedstock, allowing for efficient and scalable production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or ozone, to form perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common but can be achieved using powerful reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the fluorine atoms. This requires highly reactive nucleophiles and specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Perfluorinated carboxylic acids
Reduction: Partially fluorinated hydrocarbons
Substitution: Fluorinated derivatives with nucleophilic groups
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent for highly reactive substances due to its inert nature.
Biology: Employed in oxygen transport studies as it can dissolve large amounts of gases.
Medicine: Investigated for use in artificial blood substitutes and oxygen therapeutics.
Industry: Utilized in the production of non-stick coatings, lubricants, and fire-resistant materials.
Mécanisme D'action
The unique properties of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane are primarily due to the strong carbon-fluorine bonds. These bonds provide exceptional chemical stability and resistance to degradation. The compound’s ability to dissolve gases, such as oxygen, is attributed to the high electronegativity of fluorine, which creates a polar environment that can interact with gas molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Heptadecafluorononane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorodecane
Uniqueness
Compared to similar compounds, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane has a longer carbon chain, which enhances its chemical stability and gas-dissolving capabilities. This makes it particularly valuable in applications requiring high-performance materials with exceptional resistance to chemical and thermal degradation.
Propriétés
Numéro CAS |
1287702-47-9 |
|---|---|
Formule moléculaire |
C18H19F19 |
Poids moléculaire |
596.3 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorooctadecane |
InChI |
InChI=1S/C18H19F19/c1-2-3-4-5-6-7-8-9-10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)37/h2-9H2,1H3 |
Clé InChI |
IBMIKGQEDHLOMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)


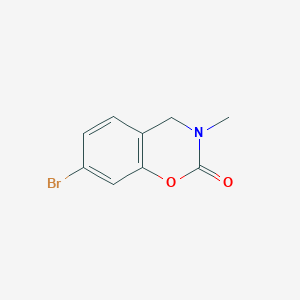

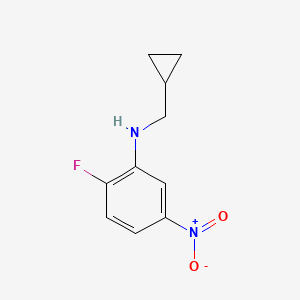
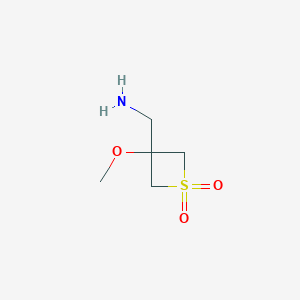




methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
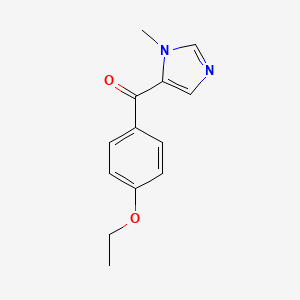
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
